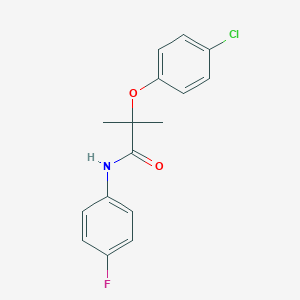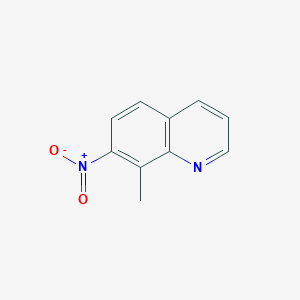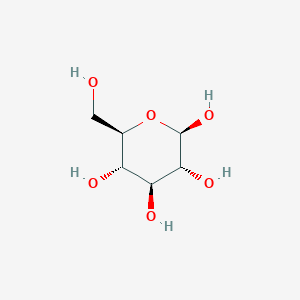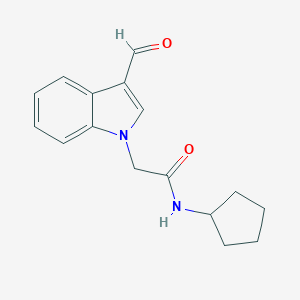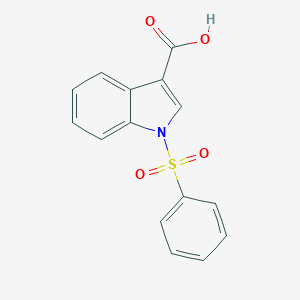
1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
描述
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a chemical compound that can be used for chemoselective cross-coupling to form carbon-carbon bonds . It is also known as 1-(Phenylsulfonyl)indole-3-boronic acid .
Synthesis Analysis
The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid involves several steps. One approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of 1-(Phenylsulfonyl)pyrrole as a starting material .Molecular Structure Analysis
The molecular formula of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is C15H11NO4S . Its average mass is 301.317 Da and its monoisotopic mass is 301.040863 Da .Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura type reactions, which are widely used for forming carbon-carbon bonds . It can also react with alcohols to produce alkyl halides and water .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 570.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 79.4±0.5 cm3 .科学研究应用
Synthesis and Structural Analysis : Derivatives of 1-(phenylsulfonyl)indole have been synthesized, and their structures were determined through single-crystal X-ray crystallography. These compounds include 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, and tert-butyl 4-(phenylsulfonyl)-[1,2,3]triazolo[4,5-b]indole-1(4H)-carboxylate (Mannes et al., 2017).
Sulfonation Techniques : Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, providing a clean and simple protocol for synthesizing corresponding sulfonyl chlorides (Janosik et al., 2006).
Lithiation Route for Synthesis : A direct lithiation route has been developed for preparing 2-acyl-1-(phenylsulfonyl)indoles, which is an efficient method for this type of synthesis (Jiang & Gribble, 2002).
Catalytic Activity in Condensation Reactions : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas have shown high catalytic activity in the acid-catalyzed condensation of indole on benzaldehyde, highlighting a potential application in catalysis (Siegel et al., 2012).
Pharmacological Applications : Certain derivatives, such as 2-(phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for antidiabetic activity, indicating potential pharmacological applications (Choudhary et al., 2011).
Applications in Synthetic Chemistry : 1-(Phenylsulfonyl)indol-2-yl triflate has been used as a reagent for synthesizing 2-substituted indoles, demonstrating its utility in synthetic chemistry (Joseph et al., 1996).
DNA Interaction Studies : X-ray structure analysis of 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole and its interaction with calf thymus DNA by spectroscopic methods has been conducted, suggesting potential applications in biochemistry and molecular biology (Sivaraman et al., 1996).
属性
IUPAC Name |
1-(benzenesulfonyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBYLZYNVIQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353034 | |
| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |
CAS RN |
278593-17-2 | |
| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

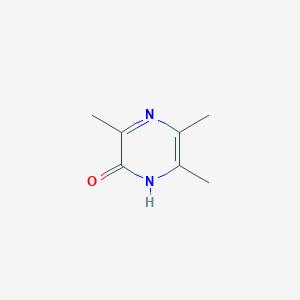
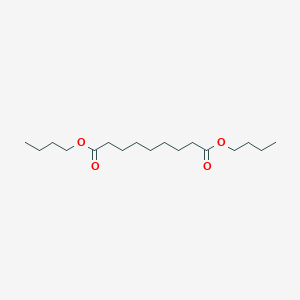
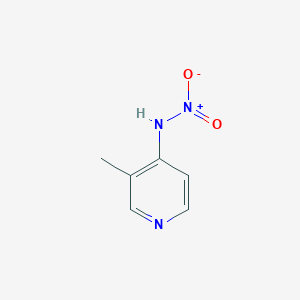
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
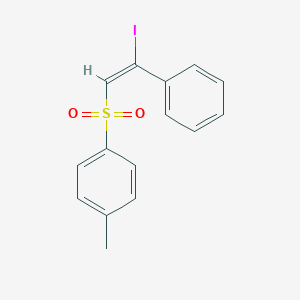
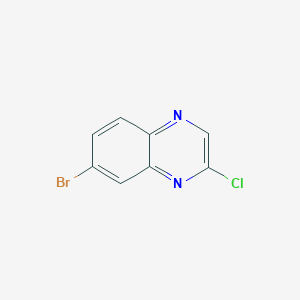
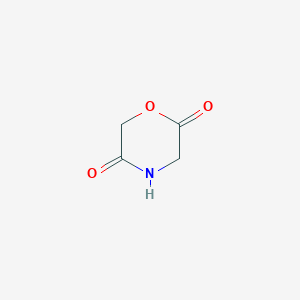
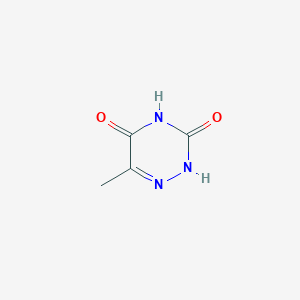
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
